molecular formula C9H7BFNO2 B12103831 (3-Fluoroisoquinolin-7-yl)boronic acid

(3-Fluoroisoquinolin-7-yl)boronic acid

Cat. No.: B12103831
M. Wt: 190.97 g/mol
InChI Key: XGUAGQUSWXETRS-UHFFFAOYSA-N
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Description

(3-Fluoroisoquinolin-7-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a fluoro-substituted isoquinoline ring, making it a valuable building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoroisoquinolin-7-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out at low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are employed to enhance the efficiency and yield of the reaction . The use of automated systems and optimized reaction conditions allows for the large-scale production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoroisoquinolin-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoroisoquinolin-7-yl)boronic acid is unique due to the presence of both a fluoro-substituent and an isoquinoline ring, which confer specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H7BFNO2

Molecular Weight

190.97 g/mol

IUPAC Name

(3-fluoroisoquinolin-7-yl)boronic acid

InChI

InChI=1S/C9H7BFNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H

InChI Key

XGUAGQUSWXETRS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CN=C(C=C2C=C1)F)(O)O

Origin of Product

United States

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